1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone
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Description
1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.164. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been shown to interact with thePI3K-Akt-mTOR signaling pathway , a frequently activated signal transduction pathway in human malignancies. This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
It’s suggested that similar compounds may inhibit thePI3K-Akt-mTOR signaling pathway , thereby potentially suppressing tumor growth and proliferation .
Biochemical Pathways
Given its potential interaction with thePI3K-Akt-mTOR signaling pathway , it may influence various downstream effects related to cell growth, proliferation, and survival .
Pharmacokinetics
The pharmacokinetic properties of 1-(Imidazo[1,2-a]pyrazin-3-yl)ethanone include:
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : Yes
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
- Log Kp (skin permeation) : -6.78 cm/s
- Lipophilicity Log Po/w (iLOGP) : 1.53
- Water Solubility : Very soluble
These properties suggest that the compound has a high bioavailability and can cross the blood-brain barrier .
Result of Action
Related compounds have shown significant in vitro and in vivo anti-tumoral activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
1-imidazo[1,2-a]pyrazin-3-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-10-8-5-9-2-3-11(7)8/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVLCJBSKMBHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.